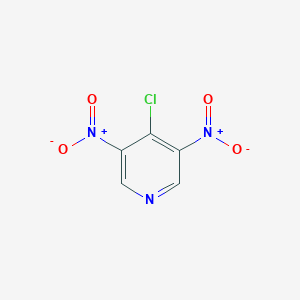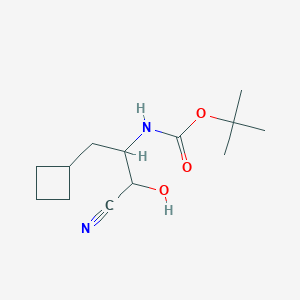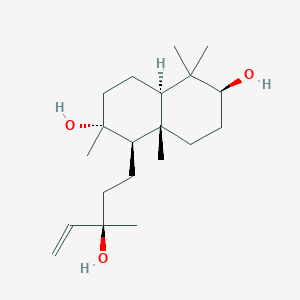
3-Hydroxysclareol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxysclareol is a natural product that has been studied for its various biological activities. It is a diterpene lactone that is derived from the plant Salvia sclarea. This compound has been found to have potential therapeutic applications in the fields of cancer, inflammation, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
3-Hydroxysclareol has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and metabolic disorders. In cancer research, 3-Hydroxysclareol has been found to have anti-tumor properties and can induce apoptosis in cancer cells. Inflammation research has shown that 3-Hydroxysclareol can inhibit the production of inflammatory cytokines and reduce inflammation. In metabolic disorder research, 3-Hydroxysclareol has been found to have anti-diabetic properties and can improve glucose metabolism.
Wirkmechanismus
The mechanism of action of 3-Hydroxysclareol varies depending on the biological activity being studied. In cancer research, 3-Hydroxysclareol induces apoptosis in cancer cells through the activation of the caspase pathway and the inhibition of the PI3K/Akt pathway. In inflammation research, 3-Hydroxysclareol inhibits the production of inflammatory cytokines through the inhibition of NF-κB signaling. In metabolic disorder research, 3-Hydroxysclareol improves glucose metabolism through the activation of the AMPK signaling pathway.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Hydroxysclareol vary depending on the biological activity being studied. In cancer research, 3-Hydroxysclareol induces apoptosis in cancer cells and inhibits tumor growth. In inflammation research, 3-Hydroxysclareol reduces inflammation and inhibits the production of inflammatory cytokines. In metabolic disorder research, 3-Hydroxysclareol improves glucose metabolism and reduces insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Hydroxysclareol in lab experiments include its natural origin, availability, and potential therapeutic applications. However, the limitations of using 3-Hydroxysclareol in lab experiments include its low solubility, potential toxicity, and limited research on its pharmacokinetics.
Zukünftige Richtungen
Of research on 3-Hydroxysclareol include the investigation of its pharmacokinetics, toxicity, and potential therapeutic applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel synthesis methods and analogs of 3-Hydroxysclareol may lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of 3-Hydroxysclareol can be achieved through various methods, including chemical synthesis and isolation from natural sources. The chemical synthesis involves the use of starting materials such as sclareol and various reagents to produce 3-Hydroxysclareol. Isolation from natural sources involves the extraction of the compound from the plant Salvia sclarea.
Eigenschaften
CAS-Nummer |
132796-57-7 |
|---|---|
Produktname |
3-Hydroxysclareol |
Molekularformel |
C20H36O3 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(1R,2R,4aR,6S,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,6-diol |
InChI |
InChI=1S/C20H36O3/c1-7-18(4,22)11-8-15-19(5)12-10-16(21)17(2,3)14(19)9-13-20(15,6)23/h7,14-16,21-23H,1,8-13H2,2-6H3/t14-,15+,16-,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
GHXNUBMJNAHZRP-CJEFFJQMSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C)O |
SMILES |
CC1(C2CCC(C(C2(CCC1O)C)CCC(C)(C=C)O)(C)O)C |
Kanonische SMILES |
CC1(C2CCC(C(C2(CCC1O)C)CCC(C)(C=C)O)(C)O)C |
Synonyme |
3-hydroxysclareol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



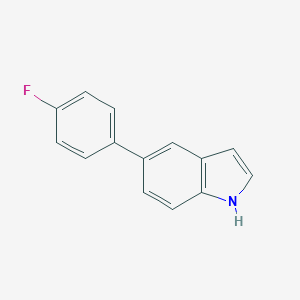

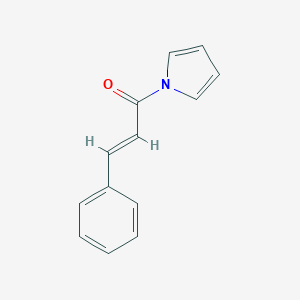
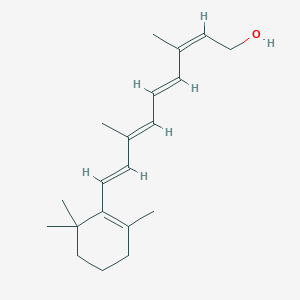
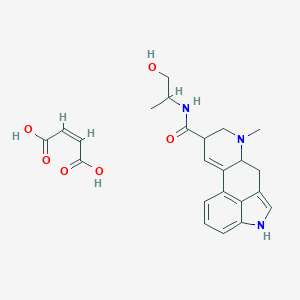
![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
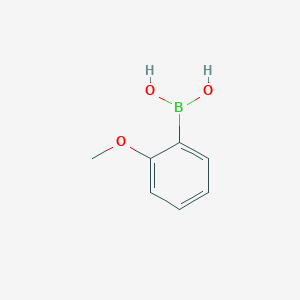
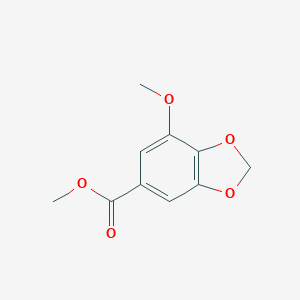
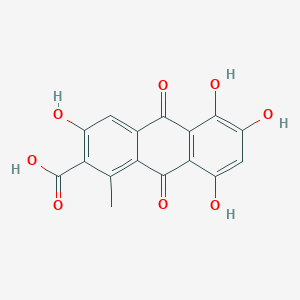
![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)
